

A Comprehensive Technical Guide to the Chemical Structure Elucidation of (-)-Chaetominine

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Compound of Interest

Compound Name: (-)-Chaetominine

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **(-)-Chaetominine** is a potent cytotoxic alkaloid first isolated from the endophytic fungus *Chaetomium* sp. IFB-E015.^{[1][2]} This hexacyclic quinazolinone alkaloid, possessing a novel molecular framework with four stereogenic centers, has demonstrated significant cytotoxic activity against various cancer cell lines, surpassing that of the common anticancer drug 5-fluorouracil in some cases.^{[1][2][3]} Its complex architecture and biological activity have made it a subject of interest for synthetic chemists and drug discovery professionals. This document provides an in-depth technical overview of the methodologies employed in the original elucidation of its chemical structure, from isolation to the definitive assignment of its absolute stereochemistry.

Isolation of (-)-Chaetominine

(-)-Chaetominine was first isolated from the solid-substrate culture of *Chaetomium* sp. IFB-E015, an endophytic fungus found on the leaves of *Adenophora axilliflora*.^{[1][2]} The isolation process was guided by bioassays to track the cytotoxic fractions.

Experimental Protocol: Fungal Culture and Extraction

- **Cultivation:** The fungus *Chaetomium* sp. IFB-E015 was cultivated on a solid substrate, likely a rice or wheat-based medium, to encourage the production of secondary metabolites.

- **Extraction:** The fermented solid culture was exhaustively extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract.
- **Fractionation:** The crude extract underwent a bioassay-guided fractionation process. This typically involves solvent partitioning and multiple steps of column chromatography (e.g., silica gel, Sephadex) to separate the complex mixture into fractions of decreasing complexity.
- **Purification:** The active fractions were further purified using High-Performance Liquid Chromatography (HPLC), yielding **(-)-Chaetominine** as colorless crystals.^[1]

Planar Structure Determination

The molecular formula and the core connectivity of **(-)-Chaetominine** were established using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provided the exact mass of the molecule, which was used to determine its elemental composition.

Experimental Protocol: HRMS Analysis

- **Instrumentation:** A high-resolution mass spectrometer, likely an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) instrument, was used.
- **Sample Preparation:** A dilute solution of purified **(-)-Chaetominine** in a suitable solvent (e.g., methanol) was prepared.
- **Analysis:** The sample was infused into the ESI source. Data was acquired in positive ion mode to observe protonated molecules $[M+H]^+$ and sodium adducts $[M+Na]^+$.

Table 1: High-Resolution Mass Spectrometry Data for **(-)-Chaetominine**

Ion Species	Observed m/z	Calculated m/z	Molecular Formula
[M+H] ⁺	403.1404	403.1399	C ₂₂ H ₁₉ N ₄ O ₄
[M+Na] ⁺	425.1209	425.1219	C ₂₂ H ₁₈ N ₄ O ₄ Na

Data sourced from
Jiao et al., 2006.[\[1\]](#)

The data unequivocally established the molecular formula of **(-)-Chaetominine** as C₂₂H₁₈N₄O₄.
[\[1\]](#)

NMR Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were critical in assembling the planar structure of the molecule.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: The purified compound was dissolved in a deuterated solvent, such as DMSO-d₆.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) was used to acquire the spectra.
- Data Acquisition: A standard suite of experiments was performed:
 - ¹H NMR: To identify proton environments and their multiplicities.
 - ¹³C NMR: To identify the number and type of carbon atoms.
 - COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular

fragments.

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for **(-)-Chaetominine** (in DMSO- d_6)

Position	δC (ppm)	δH (ppm, mult., J in Hz)	Key HMBC Correlations
2	59.8	4.05 (q, 6.8)	C-1, C-3, C-11, C-14
3	86.8	—	—
4	55.1	5.95 (d, 9.5)	C-3, C-5, C-11, C-14, C-2'
5	138.4	—	—
6	125.7	7.33 (d, 7.5)	C-5, C-8, C-10
7	128.5	7.18 (t, 7.5)	C-5, C-9
8	123.6	7.03 (t, 7.5)	C-6, C-10
9	120.5	6.88 (d, 7.5)	C-5, C-7
10	134.9	—	—
11	172.9	—	—
14	169.3	—	—
15	15.1	1.12 (d, 6.8)	C-2, C-11
2'	145.2	8.25 (s)	C-4, C-4', C-8a'
4'	161.8	—	—
4a'	121.1	—	—
5'	126.3	8.15 (d, 8.0)	C-4', C-7', C-8a'
6'	127.0	7.58 (t, 8.0)	C-4a', C-8'
7'	134.8	7.85 (t, 8.0)	C-5', C-8a'
8'	126.3	7.75 (d, 8.0)	C-4a', C-6'
8a'	148.1	—	—
3-OH	—	8.32 (s)	C-2, C-3, C-4

Note: This table represents a summary of key data as reported in the initial elucidation. Full spectral data can be found in the supporting information of the original publication.[\[1\]](#)

Analysis of these spectra allowed for the assembly of key structural fragments, including the quinazolinone ring, the indole-derived portion, and the alanine unit, which were then connected based on crucial HMBC correlations to form the complete planar structure.[\[1\]](#)

Stereochemistry Determination

With the planar structure established, the next critical step was to determine the three-dimensional arrangement of the atoms at the four stereogenic centers (C-2, C-3, C-11, and C-14). This was achieved through a combination of X-ray crystallography and chemical degradation.

Relative Stereochemistry by Single-Crystal X-ray Diffraction

The relative configuration of the four stereocenters was unambiguously determined by X-ray crystallography.[\[1\]](#)[\[2\]](#)

Experimental Protocol: X-ray Crystallography

- **Crystal Growth:** Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of **(-)-Chaetominine** in methanol. This resulted in the formation of a methanol solvate (chaetominine·MeOH).[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Data Collection:** A selected crystal was mounted on a diffractometer. X-ray diffraction data were collected by rotating the crystal in a beam of monochromatic X-rays.[\[4\]](#)

- **Structure Solution and Refinement:** The collected diffraction pattern was processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure was solved using direct methods and refined to yield a final 3D model of the molecule.[\[4\]](#)[\[5\]](#)

Table 3: Key Crystallographic Data for **(-)-Chaetominine**·MeOH

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	9.876
b (Å)	14.532
c (Å)	15.213
Final R indices [$I > 2\sigma(I)$]	R ₁ = 0.045, wR ₂ = 0.109
CCDC Number	791762
Data sourced from the original publication and associated crystallographic databases. [1] [6]	

The resulting X-ray crystal structure confirmed the molecular connectivity and revealed the relative stereochemistry of the molecule.[\[2\]](#)

Absolute Configuration by Marfey's Method

While X-ray crystallography provided the relative arrangement, it could not distinguish between the molecule and its mirror image. The absolute configuration was determined using Marfey's method, a chemical degradation technique.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Marfey's Method

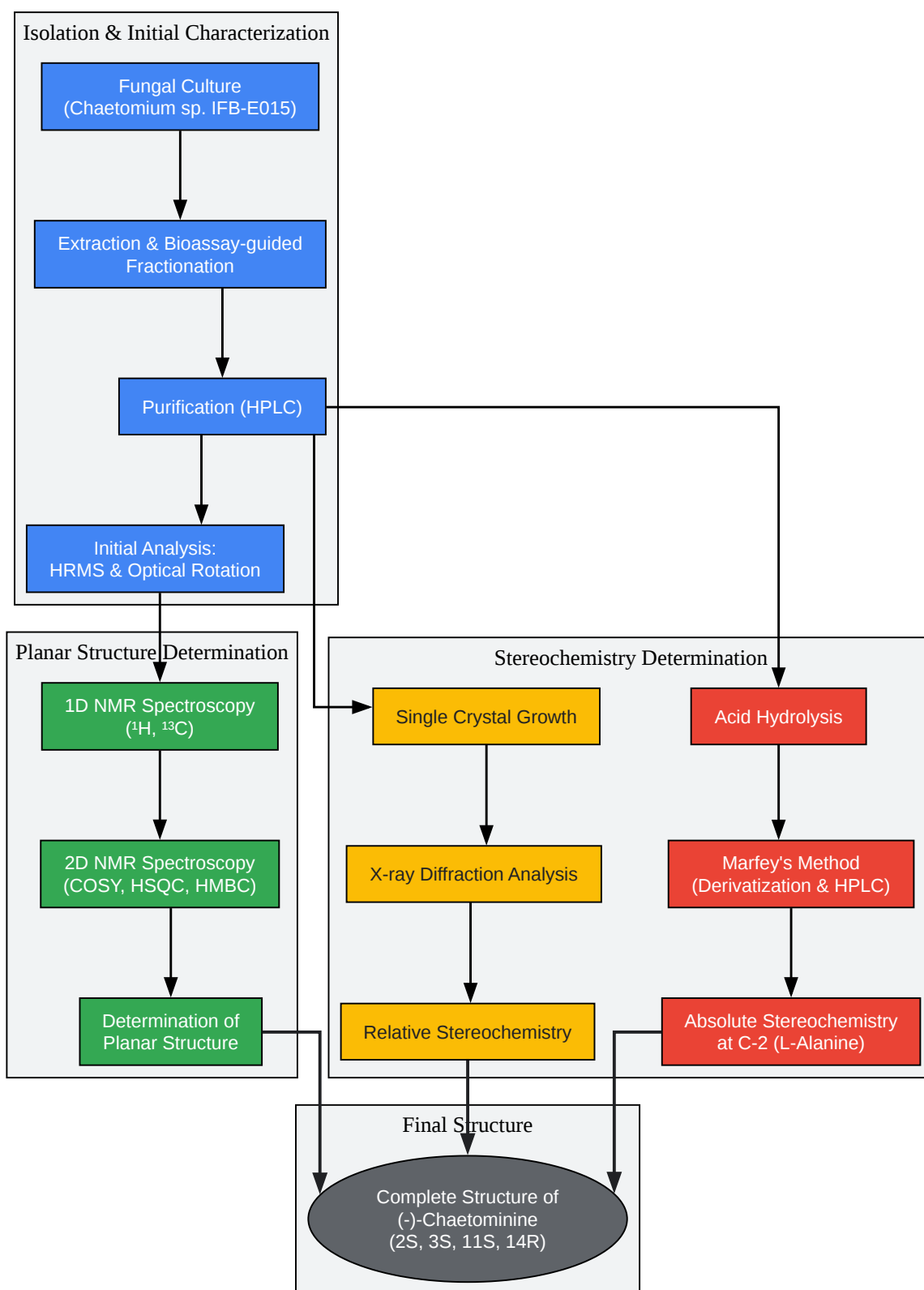
- **Acid Hydrolysis:** A sample of **(-)-Chaetominine** was subjected to acidic hydrolysis (e.g., using 6N HCl) to break the amide bonds and liberate its constituent amino acid.[\[1\]](#)

- Derivatization: The resulting amino acid in the hydrolysate was derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).
- HPLC Analysis: The derivatized product was analyzed by reverse-phase HPLC and its retention time was compared to that of authentic D- and L-alanine standards that were derivatized with FDAA in parallel.
- Conclusion: The analysis showed that the hydrolysate of **(-)-Chaetominine** yielded L-alanine.^[7]

This result established the stereochemistry at the C-2 position as S. By combining this information with the known relative stereochemistry from the X-ray crystal structure, the absolute configuration of **(-)-Chaetominine** was definitively assigned as 2S, 3S, 11S, and 14R.^{[1][2]}

Workflow of Structure Elucidation

The logical flow of the experimental work is a critical aspect of natural product structure elucidation.



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Caption: Workflow for the structure elucidation of **(-)-Chaetominine**.

Conclusion

The structure of **(-)-Chaetominine** was unambiguously determined through a systematic and multi-faceted analytical approach. Mass spectrometry established the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments revealed the complex planar structure. The relative stereochemistry was definitively assigned by single-crystal X-ray diffraction, and the final piece of the puzzle, the absolute configuration, was secured using Marfey's method. This rigorous elucidation provided the foundational knowledge for subsequent total synthesis efforts and further investigation into its potent biological activities.^{[7][8][9]}

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